(5,7-Difluoroquinolin-6-yl)methanol
Description
(5,7-Difluoroquinolin-6-yl)methanol is a fluorinated quinoline derivative characterized by two fluorine atoms at positions 5 and 7 of the quinoline core and a hydroxymethyl group (-CH2OH) at position 4. The fluorine substituents enhance electronegativity and influence electronic properties, while the hydroxymethyl group contributes to hydrogen bonding and solubility in polar solvents like methanol.
Properties
Molecular Formula |
C10H7F2NO |
|---|---|
Molecular Weight |
195.16 g/mol |
IUPAC Name |
(5,7-difluoroquinolin-6-yl)methanol |
InChI |
InChI=1S/C10H7F2NO/c11-8-4-9-6(2-1-3-13-9)10(12)7(8)5-14/h1-4,14H,5H2 |
InChI Key |
CWJCUTUFHRYQEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2N=C1)F)CO)F |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(5,7-Difluoroquinolin-6-yl)acetic Acid
- Structure: Shares the 5,7-difluoroquinoline core but substitutes the hydroxymethyl group with an acetic acid (-CH2COOH) moiety.
- Molecular Formula: C11H7F2NO2
- Molecular Weight : 223.18 g/mol
- Reactivity: The -COOH group may participate in salt formation or esterification, offering versatility in synthetic modifications.
Methyl 2-(3-Cyclohexyl-5,7-difluoroquinolin-6-yl)acetate
- Structure: Features a methyl ester (-CH2COOCH3) at position 6 and a cyclohexyl group at position 3 of the quinoline core.
- Key Differences :
- The ester group reduces polarity compared to the hydroxymethyl or carboxylic acid groups, enhancing lipid solubility.
- The bulky cyclohexyl substituent may sterically hinder interactions with biological targets but improve thermal stability.
- Applications: Potential use in hydrophobic drug delivery systems or as a fluorescent tag in non-polar environments .
ZWZ-3 (Fluorescent Probe)
- Structure: A triazole-linked quinoline derivative synthesized via Cs2CO3-mediated coupling and acetylation (Fig. 1A) .
- Key Differences: Optical Properties: Exhibits strong fluorescence in methanol, PBS, and fetal bovine serum (FBS) (Fig. 1B–C), suggesting utility in biological imaging. Stability: Stable in physiological media, unlike (5,7-Difluoroquinolin-6-yl)methanol, which may degrade in aqueous conditions.
- Applications : Validated as a fluorescent probe for cellular studies .
Comparative Analysis Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties |
|---|---|---|---|---|
| This compound | C10H7F2NO | 195.17 | -CH2OH, -F (5,7) | Polar, moderate solubility in methanol |
| 2-(5,7-Difluoroquinolin-6-yl)acetic Acid | C11H7F2NO2 | 223.18 | -CH2COOH, -F (5,7) | High polarity, acidic |
| Methyl 2-(3-cyclohexyl-5,7-difluoroquinolin-6-yl)acetate | C19H20F2NO2 | 340.37 | -CH2COOCH3, -F (5,7), cyclohexyl | Lipophilic, sterically hindered |
| ZWZ-3 | Not specified | Not specified | Triazole, acetyl | Fluorescent, serum-stable |
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